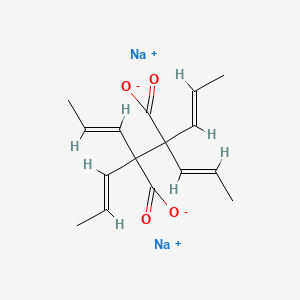
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate is a complex organic compound with the molecular formula C17H13N3NaO8S2+. It is also known by various synonyms such as Diazole Red Zh and Diazol Scarlet Zh . This compound is characterized by its diazonium group, which is a functional group consisting of a nitrogen-nitrogen triple bond attached to an aromatic ring. The presence of sulfonate groups enhances its solubility in water, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate typically involves the diazotization of 2-methyl-5-nitroaniline followed by coupling with 5-sulfonaphthalene-1-sulfonate. The diazotization process requires the use of nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the process .
化学反応の分析
Types of Reactions
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually conducted in acidic or neutral media.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C) or chemical reductants like sodium dithionite are employed.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The major product is the corresponding amine.
科学的研究の応用
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo dyes.
Biology: The compound is employed in staining techniques for microscopy, aiding in the visualization of biological specimens.
作用機序
The mechanism of action of 2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate involves its diazonium group, which is highly reactive and can form covalent bonds with nucleophiles. This reactivity is harnessed in coupling reactions to form azo compounds. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
2-methoxy-4-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate: Similar in structure but with a methoxy group instead of a methyl group.
Sulfonimidates: These compounds also contain sulfonate groups and are used in similar applications.
Uniqueness
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in the synthesis of azo dyes and other bioactive compounds .
特性
CAS番号 |
49735-69-5 |
|---|---|
分子式 |
C10H7O6S2.C7H6N3O2 C17H13N3O8S2 |
分子量 |
451.4 g/mol |
IUPAC名 |
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6N3O2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-2-3-6(10(11)12)4-7(5)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-1 |
InChIキー |
FRJDQOUNVXFENF-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















